
N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide is a chemical compound that has gained significant attention in the field of scientific research. It is a member of the quinazoline family, which is known for its diverse biological and pharmacological activities.
Aplicaciones Científicas De Investigación
Anticonvulsant Activity
A study investigated the anticonvulsant activity of new derivatives of 2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetamide. A series of these compounds was synthesized and evaluated for their ability to mitigate convulsive syndrome rates in mice without impairing motor coordination. This investigation suggests a potential mechanism involving the inhibition of carbonic anhydrase II as the most probable cause of the anticonvulsive effect of the leading compound in the series El Kayal et al., 2019.
Crystal Structure and DFT Study
Another study focused on the synthesis, crystal structure, and density functional theory (DFT) analysis of a related compound. The research aimed to confirm the structure of the target compound and further understand its electronic properties through molecular electrostatic potential and frontier molecular orbitals studies Deng et al., 2021.
Cytotoxicity, Antimicrobial, and Anti-inflammatory Activity
Research on derivatives of N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides, which are structurally related to the compound , has shown promising results in psychotropic, anti-inflammatory, cytotoxic, and antimicrobial screenings. These compounds demonstrated notable sedative action, high anti-inflammatory activity, selective cytotoxic effects against tumor cell lines, and some antimicrobial action, pointing to their multifaceted potential in medical science Zablotskaya et al., 2013.
Corrosion Inhibition
A study evaluated the corrosion inhibition effectiveness of quinazoline derivatives, including the chemical family of the specified compound, on mild steel in acidic media. These derivatives demonstrated exceptional inhibition efficiencies, highlighting their potential as corrosion inhibitors in industrial applications Kumar et al., 2020.
Antitumor Activity and Molecular Docking
Quinazolinone analogues have been synthesized and assessed for their antitumor activities. Certain derivatives exhibited broad-spectrum antitumor activity, significantly more potent than the control substance, 5-FU. Molecular docking studies suggested these compounds act as DNA intercalators, providing a basis for their mechanism of action against cancer cell lines Al-Suwaidan et al., 2016.
Propiedades
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3-(2,4-dioxo-1H-quinazolin-3-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O3/c19-14-7-3-1-5-12(14)11-20-16(23)9-10-22-17(24)13-6-2-4-8-15(13)21-18(22)25/h1-8H,9-11H2,(H,20,23)(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRKTGISOOFJTN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)CCN2C(=O)C3=CC=CC=C3NC2=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorobenzyl)-3-(2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-[4-(4-Acetylphenyl)sulfonylpiperazine-1-carbonyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2804229.png)
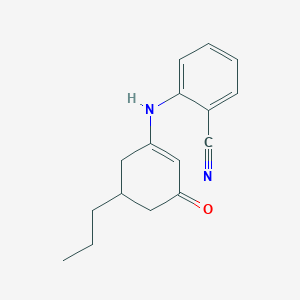
![(E)-9-methyl-2-(methylamino)-3-((p-tolylimino)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2804234.png)

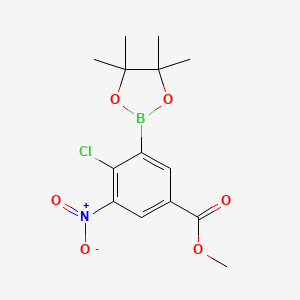

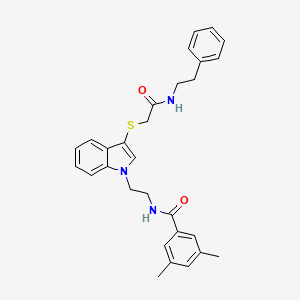
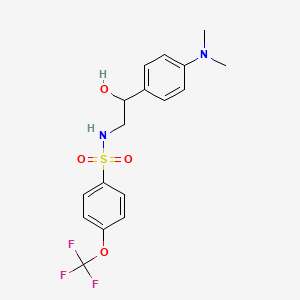
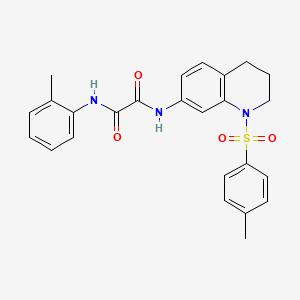
![N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2804245.png)

![2-[(9-Methylpurin-6-yl)amino]-1-thiophen-2-yl-1-thiophen-3-ylethanol](/img/structure/B2804248.png)
![3-chloro-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B2804250.png)
![3-chloro-N-[5-(dimethylamino)-2-methylpentan-2-yl]-2-fluoropyridine-4-carboxamide](/img/structure/B2804252.png)